

Comprehensive Technical Guide: Licochalcone B from Traditional Medicine to Modern Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Licochalcone B

CAS No.: 58749-23-8

Cat. No.: S533102

Get Quote

Introduction to Licochalcone B and Historical Context

Licochalcone B (LicB) is a bioactive chalcone compound predominantly found in the roots and stems of *Glycyrrhiza* species (licorice plants), particularly *Glycyrrhiza uralensis* and *Glycyrrhiza inflata* [1]. As a flavonoid, it features a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated ketone system, which forms the core pharmacophore responsible for its diverse biological activities [1]. The name "Glycyrrhiza" derives from the Greek words "glykys" (sweet) and "rhiza" (root), reflecting the plant's historical recognition for its distinctive sweet taste [1]. While LicB itself may not be explicitly named in historical texts, it is an integral component of licorice, which holds a **prominent position** in traditional medicine systems across multiple cultures.

Licorice has been **therapeutically employed** for centuries in Traditional Chinese Medicine (TCM), where it is known as "Gan Cao" and revered for its "guiding" properties that are believed to harmonize herbal formulations [1]. The historical applications of licorice in TCM include its use as an antitussive, expectorant, detoxifying agent, and gastrointestinal remedy [1]. Similarly, in Ayurvedic medicine, licorice (known as "Yashtimadhu") has been traditionally used for its rejuvenating properties and to treat various inflammatory conditions. While historical records do not specifically isolate LicB from the whole licorice extract, the

modern scientific investigation has revealed that this particular constituent contributes significantly to the observed pharmacological properties of the plant [1].

Modern Pharmacological Activities and Mechanisms

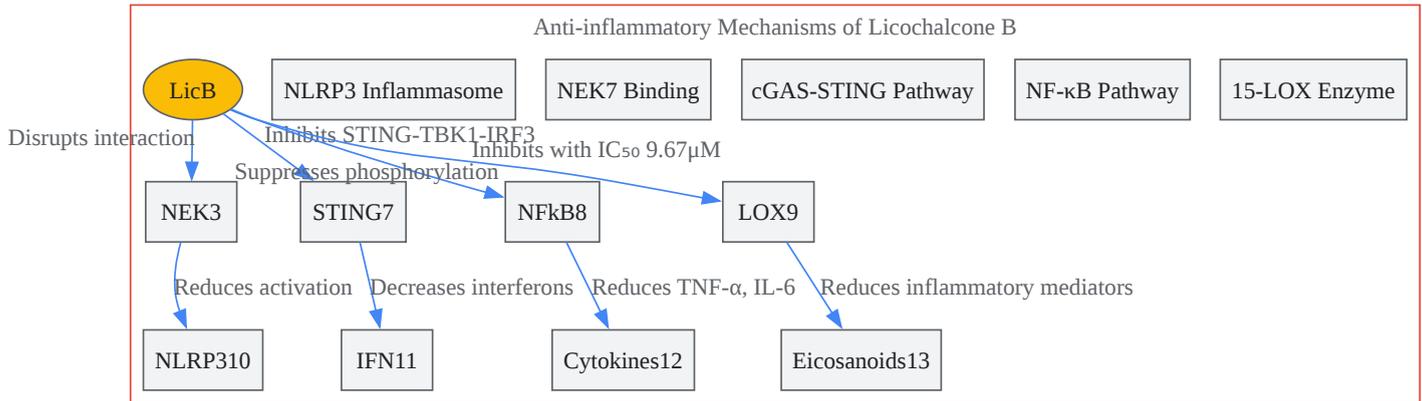
Contemporary research has uncovered an impressive array of **pharmacological properties** associated with LicB, providing scientific validation for many of its traditional uses and revealing novel potential therapeutic applications. The compound exhibits a **multifaceted mechanism** of action, interacting with multiple cellular signaling pathways to exert its effects.

Anti-inflammatory and Immunomodulatory Activities

LicB demonstrates **potent anti-inflammatory** effects through multiple interconnected mechanisms:

- **NLRP3 Inflammasome Inhibition:** LicB binds directly to **NEK7**, disrupting the interaction between NLRP3 and NEK7, thereby effectively suppressing the activation of the NLRP3 inflammasome [1]. This mechanism has shown protective effects in murine models of NLRP3-mediated diseases including non-alcoholic steatohepatitis, septic shock, and peritonitis [1].
- **cGAS-STING Pathway Inhibition:** LicB inhibits the STING-TBK1-IRF3 signal axis, effectively suppressing the downstream activation of this pathway which is crucial in autoimmune diseases [2]. This action significantly reduced systemic inflammation in *Trex1*^{-/-} mice, suggesting potential applications in autoimmune conditions [2].
- **Enzyme Inhibition:** LicB inhibits 15-lipoxygenase (15-LOX) with an IC_{50} of 9.67 μ M, primarily through interactions with Thr412, Arg415, Val420, Thr429, Ile602, and Trp606 residues of the enzyme [1].
- **NF- κ B Pathway Suppression:** LicB suppresses LPS-stimulated NF- κ B phosphorylation at serine 276 and activation in RAW264.7 cells, significantly reducing production of nitric oxide (NO), TNF- α , and MCP-1 [1].

The following diagram illustrates LicB's key anti-inflammatory mechanisms:



[Click to download full resolution via product page](#)

Figure 1: Key anti-inflammatory mechanisms of **Licochalcone B** targeting multiple signaling pathways.

Antioxidant and Cytoprotective Activities

LicB demonstrates **significant antioxidant** capabilities through multiple mechanisms:

- **Nrf2 Pathway Activation:** LicB activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) while reducing expression of the inhibitory protein Keap1 [3]. This pathway represents a crucial cellular defense mechanism against oxidative stress.
- **Direct Free Radical Scavenging:** LicB effectively scavenges ABTS⁺ radicals and inhibits lipid peroxidation in rat liver microsomes [1]. It also dose-dependently suppresses ROS generation in RAW264.7 cells and reduces malondialdehyde (MDA) levels while restoring superoxide dismutase (SOD) activity [1] [4].
- **Radioprotective Effects:** LicB demonstrates significant protection against radiation-induced damage by reducing DNA damage (as measured by γ -H2AX foci), enhancing antioxidant capacity (increasing glutathione levels), and inhibiting inflammatory cytokine production [5]. These effects collectively contribute to improved survival in irradiated mouse models [5].

Organ-Protective and System-Targeted Effects

The multifaceted pharmacological profile of LicB translates to **protective effects** across multiple organ systems:

- **Neuroprotection:** LicB ameliorates memory impairments and neurological deficits in a mouse Middle Cerebral Artery Occlusion (MCAO) model of stroke [1]. It reduces apoptosis, suppresses oxidative stress and inflammation, increases brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels, and inhibits A β 42 aggregation—a key pathological feature of Alzheimer's disease [1] [4].
- **Pulmonary Protection:** LicB protects against LPS-induced acute lung injury by activating the Keap1/Nrf2 pathway, reducing oxidative stress and inflammation [3]. It also attenuates pulmonary fibrosis by inhibiting ZBP1-dependent PANoptosis (an integrated cell death pathway involving pyroptosis, apoptosis, and necroptosis) and epithelial-mesenchymal transition [6].
- **Musculoskeletal Effects:** LicB promotes myoblast differentiation and proliferation while inhibiting myostatin (MSTN)—a key negative regulator of muscle growth [1]. It also alleviates exercise-induced muscle fatigue through its antioxidant activity in experimental mice [7].
- **Anticancer Properties:** LicB exhibits dose-dependent inhibitory effects on osteosarcoma cell growth (MG-63 and U2OS cells) by inducing both autophagy and apoptosis [1]. It modulates multiple signaling pathways including inhibition of the PI3K/AKT/mTOR pathway and regulation of Bcl-2 family proteins [1].

The table below summarizes the key pharmacological activities and corresponding molecular mechanisms of LicB:

Table 1: Comprehensive Pharmacological Profile of **Licochalcone B**

Organ System	Pharmacological Activity	Molecular Targets/Pathways	Experimental Models
Immune System	Anti-inflammatory	NLRP3/NEK7 inhibition, NF- κ B suppression, cGAS-STING inhibition, 15-LOX inhibition (IC ₅₀ 9.67 μ M)	RAW264.7 cells, murine inflammation models [1] [2]
Nervous System	Neuroprotection	Apoptosis reduction, BDNF/NGF enhancement, A β 42 aggregation inhibition, SIRT1/AMPK activation	MCAO stroke model, PC-12 cells, <i>C. elegans</i> [1] [4]

Organ System	Pharmacological Activity	Molecular Targets/Pathways	Experimental Models
Respiratory System	Lung protection	Nrf2/HO-1 activation, ZBP1-PANoptosis inhibition, TGF- β 1/EMT suppression	LPS-induced ALI model, bleomycin-induced PF model [3] [6]
Muscular System	Anti-fatigue/myogenesis	MSTN inhibition, atrogen1/MuRF1 reduction, antioxidant effects	Weight-loaded forced swimming test, C2C12 myoblasts [1] [7]
Integumentary System	Radioprotection	DNA damage reduction (γ -H2AX), antioxidant boost, cytokine inhibition	HaCaT, THP-1, HAEC cell lines, mouse survival studies [5]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments investigating the pharmacological effects of LicB, enabling researchers to replicate and build upon current findings.

In Vitro Models for Anti-inflammatory and Antioxidant Activity

Cell Culture and Treatment:

- Macrophage Models:** RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1] [5]. For inflammation studies, cells are typically pre-treated with LicB (1-40 μ M) for 1-2 hours before stimulation with LPS (100 ng/mL - 1 μ g/mL) for 6-24 hours [1] [3].
- Neuronal Models:** PC-12 cells are maintained in RPMI 1640 with 10% horse serum and 5% FBS [4]. For oxidative stress experiments, cells are pre-treated with LicB (10-40 μ M) for 2-4 hours before exposure to H₂O₂ (900 μ M for 6 hours) to induce oxidative damage [4].
- Pulmonary Models:** Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium with 2% FBS and 1% penicillin-streptomycin [3]. For ALI studies, cells are pre-treated with LicB (400 ng/mL) for 1 hour before LPS (1 μ M) challenge for 48 hours [3].

Key Assays and Measurements:

- **Viability Assessment:** Cell Counting Kit-8 (CCK-8) assay performed by measuring absorbance at 450 nm after 2-hour incubation with reagent [3] [5].
- **Apoptosis Detection:** Annexin V-FITC/PI dual staining followed by flow cytometry analysis [3] [4].
- **ROS Measurement:** DCFH-DA fluorescence assay (10 μ M, 30-minute incubation) with detection at excitation/emission wavelengths of 488/525 nm [3] [4].
- **Oxidative Stress Markers:** MDA content (lipid peroxidation), SOD activity, GSH levels measured using commercial assay kits [1] [3] [4].
- **Protein Expression:** Western blot analysis for NLRP3, NEK7, LC3-II, p62, caspase-3, Bcl-2, Bax, Nrf2, Keap1, HO-1, and NQO1 [1] [3] [4].

In Vivo Models for Disease-Specific Efficacy

Acute Lung Injury Model:

- **Animals:** C57BL/6 male mice (6-8 weeks, 20-22 g) maintained under specific pathogen-free conditions [3].
- **Induction:** LPS (5 mg/kg) administered intratracheally or intraperitoneally to induce ALI [3].
- **Treatment:** LicB administered at varying doses (typically 10-40 mg/kg) via intraperitoneal injection, with dexamethasone as positive control [3].
- **Assessment:** Lung tissue weight, histopathology, bronchoalveolar lavage fluid analysis for inflammatory cells, oxidative stress markers (SOD, MDA, MPO, GSH-Px), and cytokine levels (TNF- α , IL-6, IL-1 β) [3].

Cerebral Ischemia (Stroke) Model:

- **Induction:** Middle Cerebral Artery Occlusion (MCAO) performed following standard surgical procedures [1].
- **Treatment:** LicB administered intraperitoneally at optimal dose (10 mg/kg) [1].
- **Assessment:** Neurological deficit scores, brain infarct volume (TTC staining), neuronal apoptosis (TUNEL staining), oxidative stress markers (MDA, SOD, GSH), and neurotrophic factor levels (BDNF, NGF) [1].

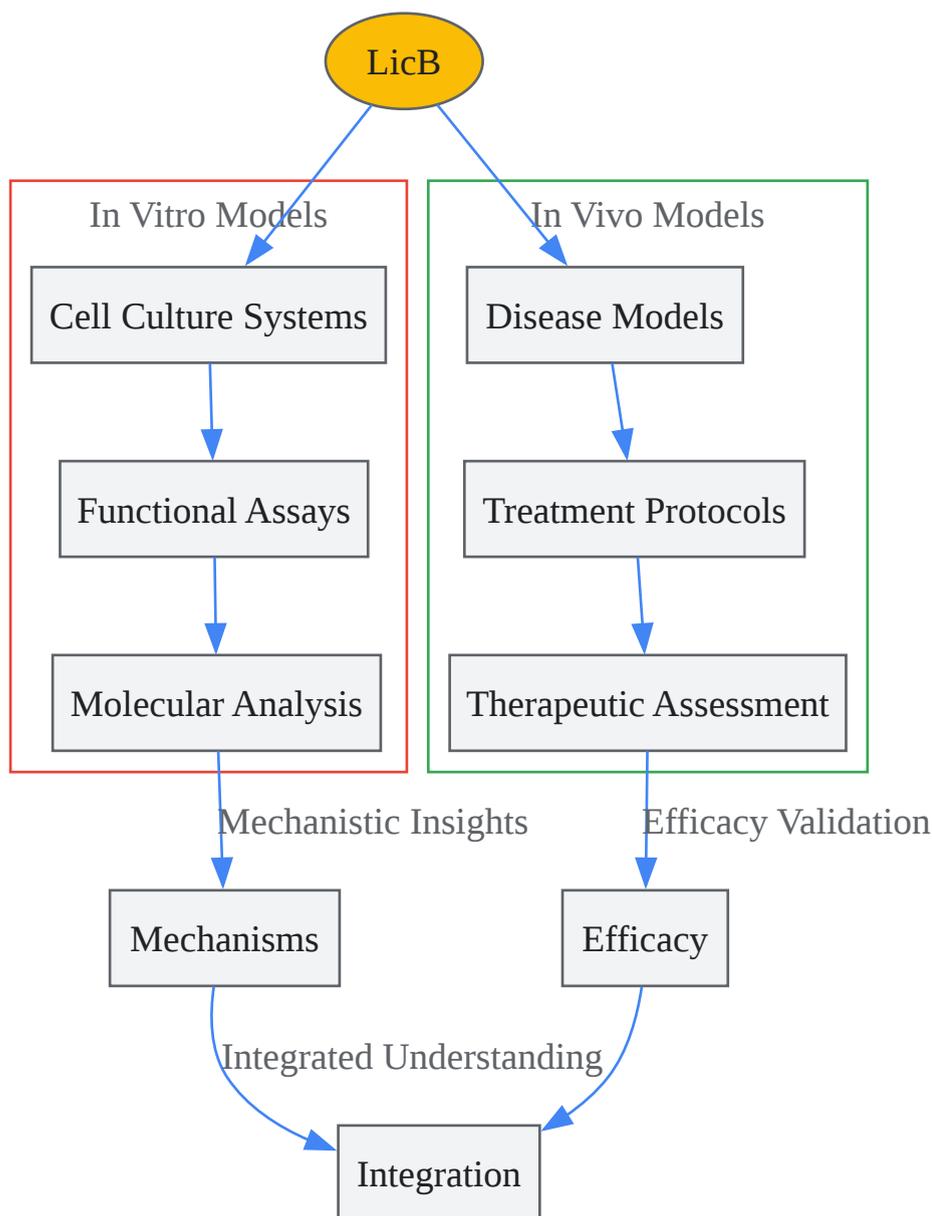
Pulmonary Fibrosis Model:

- **Induction:** Bleomycin (2.5-5 mg/kg) administered via intratracheal instillation [6].
- **Treatment:** LicB (typically 10-20 mg/kg) or pirfenidone as positive control administered daily for 14-21 days [6].
- **Assessment:** Ashcroft score for histological fibrosis, hydroxyproline content for collagen deposition, inflammatory cell infiltration, and expression of fibrotic markers (α -SMA, collagen I, vimentin) [6].

Radiation Injury Model:

- **Induction:** Total-body irradiation with 8 Gy or combined 6 Gy + 8 Gy of γ -rays [5].
- **Treatment:** LicB (40 mg/kg) injected intraperitoneally one day before irradiation and continued for two consecutive days [5].
- **Assessment:** Survival rate monitored for 20 days, DNA damage (γ -H2AX foci), antioxidant levels (GSH/GSSG ratio), and inflammatory cytokine expression [5].

The following diagram illustrates the integration of experimental approaches in LicB research:



[Click to download full resolution via product page](#)

Figure 2: Integrated experimental approaches for investigating **Licochalcone B**'s mechanisms and therapeutic efficacy.

Quantitative Data Summary

The table below consolidates key quantitative findings from LicB research, providing researchers with essential efficacy and potency data:

Table 2: Quantitative Efficacy Data for **Licochalcone B** Across Disease Models

Experimental Model	LicB Concentration/Dose	Key Efficacy Parameters	Outcomes
RAW264.7 Cells (LPS-induced inflammation)	10-40 μ M	NO production inhibition	IC ₅₀ = 8.78 μ M [1]
15-LOX Enzyme Inhibition	9.67 μ M (IC ₅₀)	Enzyme activity	50% inhibition at 9.67 μ M [1]
HPMECs (LPS-induced injury)	400 ng/mL	Cell viability, apoptosis	Increased viability ~30%, reduced apoptosis ~40% [3]
Acute Lung Injury (Mouse model)	10-40 mg/kg	Lung injury score, inflammatory markers	Improved oxidative stress markers (SOD, MDA, GSH-Px, CAT) [3]
MCAO Stroke Model	10 mg/kg	Neurological deficit, infarct volume	Improved neurological scores, reduced infarct volume ~35% [1]
Pulmonary Fibrosis (Bleomycin model)	10-20 mg/kg	Collagen deposition, Ashcroft score	Reduced hydroxyproline content ~40%, improved histology [6]
Radiation Injury	40 mg/kg	Survival rate, DNA damage	Increased survival ~60%, reduced γ -H2AX foci [5]

Experimental Model	LicB Concentration/Dose	Key Efficacy Parameters	Outcomes
H ₂ O ₂ -induced Oxidative Stress (PC-12 cells)	10-40 μM	Cell viability, LDH release	Increased viability from ~50% to ~80% [4]

Research Gaps and Future Directions

Despite the promising pharmacological profile of LicB, several **significant research gaps** remain to be addressed:

- **Human Studies:** Currently, all efficacy data derive from preclinical models. **Clinical trials** are necessary to establish human pharmacokinetics, therapeutic dosing regimens, and safety profiles [8]. Particular attention should be paid to potential inhibition of 11β-hydroxysteroid dehydrogenase type 2, which may cause adverse effects [8].
- **Formulation Optimization:** The development of advanced **drug delivery systems** to improve LicB's bioavailability represents a critical research direction. Nanoformulations, lipid-based systems, or prodrug approaches may enhance its therapeutic potential.
- **Structure-Activity Relationship:** Systematic **medicinal chemistry** efforts to modify the LicB scaffold could improve potency, selectivity, and drug-like properties while reducing potential toxicity [1].
- **Combination Therapies:** Given its multi-target mechanisms, exploring **synergistic combinations** of LicB with existing therapeutics (e.g., with pirfenidone in pulmonary fibrosis or with standard chemotherapeutic agents in oncology) represents a promising research avenue [6].
- **Biomarker Development:** Identification of **predictive biomarkers** for treatment response would facilitate patient stratification in future clinical trials and potential precision medicine applications.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Therapeutic potential and action mechanisms of ... [pmc.ncbi.nlm.nih.gov]
2. LicochalconeB inhibits cGAS-STING signaling pathway ... [pubmed.ncbi.nlm.nih.gov]
3. Licochalcone B confers protective effects against LPS-Induced ... [pmc.ncbi.nlm.nih.gov]
4. Licochalcone B, a Natural Autophagic Agent for Alleviating ... [mdpi.com]
5. Radioprotective Effects of Licochalcone B: DNA Protection, ... [xiahepublishing.com]
6. Licochalcone B attenuates pulmonary fibrosis via inhibiting ... [sciencedirect.com]
7. Licochalcone B alleviates exercise-induced muscle fatigue ... [sciencedirect.com]
8. Licochalcone B: A New Drug for the Prevention and ... [xiahepublishing.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Licochalcone B from Traditional Medicine to Modern Therapeutics]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533102#lico-chalcone-b-historical-use-in-traditional-medicine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com